molecular formula C22H27N5O3S2 B2550987 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide CAS No. 422532-86-3

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2550987
CAS No.: 422532-86-3
M. Wt: 473.61
InChI Key: XTASERXMCUMNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O3S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

The synthesis and biological evaluation of novel quinazoline derivatives have shown promising anticancer activities. For example, a study reported the synthesis of quinazoline derivatives that demonstrated significant anticancer activity against various cancer cell lines, including non-small cell lung cancer and CNS cancer cell lines, highlighting the compound's potential as an anticancer agent (Berest et al., 2011). Another study focused on benzo[g]quinazolin benzenesulfonamide derivatives, synthesized from a starting compound, which showed high activity towards the A549 lung cancer cell line and exhibited potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their use as dual inhibitors for EGFR/HER2 enzymes (Alsaid et al., 2017).

Antimicrobial and Antiviral Activities

Quinazoline derivatives have been explored for their antimicrobial and antiviral properties. A study on the synthesis of quinazoline sulfonamides highlighted their highly potent human histamine H4 receptor inverse agonist activities and indicated potential anti-inflammatory properties in vivo, suggesting applications beyond anticancer activities (Smits et al., 2010). Moreover, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were evaluated for their antiviral activities against respiratory and biodefense viruses, showing promise as antiviral agents (Selvam et al., 2007).

Antibacterial and Antifungal Properties

Research into substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed compounds with considerable cytotoxicity and anticancer activity in NCI against 60 cell lines, demonstrating their antibacterial and antifungal potential (Kovalenko et al., 2012).

Potential for Treating Ulcerative Conditions

A study on novel quinazoline and acetamide derivatives investigated their anti-ulcerogenic and anti-ulcerative colitis activity, showcasing the therapeutic potential of quinazoline derivatives in treating peptic ulcers and ulcerative colitis without reported side effects on liver and kidney functions (Alasmary et al., 2017).

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S2/c1-2-3-13-25-21-18-6-4-5-7-19(18)26-22(27-21)31-15-20(28)24-14-12-16-8-10-17(11-9-16)32(23,29)30/h4-11H,2-3,12-15H2,1H3,(H,24,28)(H2,23,29,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTASERXMCUMNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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